Home > Products > Screening Compounds P30113 > 4-[[2-(4-hydroxyphenyl)-5-methylbenzimidazol-1-yl]methyl]phenol
4-[[2-(4-hydroxyphenyl)-5-methylbenzimidazol-1-yl]methyl]phenol -

4-[[2-(4-hydroxyphenyl)-5-methylbenzimidazol-1-yl]methyl]phenol

Catalog Number: EVT-5908944
CAS Number:
Molecular Formula: C21H18N2O2
Molecular Weight: 330.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: 4-[5-(4-Methyl-1-piperazinyl)-2,5'-bi-1H-benzimidazol-2'-yl]phenol (1) is a compound investigated as a potential candidate for boron neutron capture therapy in cancer treatment. An o-carboranyl derivative (2) of this compound was synthesized by introducing a decaborane cage. []

Relevance: This compound shares the core benzimidazole structure and a phenol substituent with the target compound, 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol. The presence of an additional benzimidazole ring and a piperazine substituent in compound 1 highlights potential modifications to the core structure for exploring different biological activities. The o-carboranyl derivative further emphasizes the possibility of incorporating boron-containing moieties for targeted therapeutic applications.

2-Methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol and 2-Methyl-6-(5-methyl-1H-benzimidazol-2-yl)phenol

Compound Description: These two compounds are isomers, differing in the position of the methyl group on the benzimidazole ring. They were found to co-crystallize, with 2-methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol as the major component. The crystal structure reveals a planar molecular conformation stabilized by intramolecular and intermolecular hydrogen bonding and π-π interactions. []

Relevance: The co-crystallized compounds share the benzimidazole-phenol core structure with 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol. The difference lies in the linker between the phenol and benzimidazole units: a single methyl group in these compounds compared to a hydroxybenzyl group in the target compound. This structural similarity points towards a class of compounds with potential biological relevance.

Compound Description: These compounds are a series of butanetetraol derivatives with varying substituents (H, methyl, chloro) at the 5-position of the benzimidazole rings. They act as tetradentate ligands, coordinating to Cd(II) and Hg(II) ions through their hydroxyl oxygen atoms. []

Relevance: While structurally different from 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol, the L1-L3 compounds highlight the versatility of benzimidazole derivatives in coordinating metal ions. This information can be relevant for exploring the potential metal-binding properties of the target compound, given its benzimidazole-phenol structure.

Compound Description: This study explores the anti-inflammatory activity of a series of 1,5-diarylpyrazole compounds. Compound 1 serves as the parent compound, while compounds 2a-e are aminomethyl derivatives with varying substituents on the nitrogen atom. These compounds exhibit enhanced anti-inflammatory activity compared to the parent compound, with some derivatives showing higher potency than diclofenac sodium, a standard anti-inflammatory drug. []

Relevance: Although not directly containing a benzimidazole moiety, the 1,5-diarylpyrazole core structure in these compounds shares a structural resemblance to the benzimidazole-phenol core of 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol. The phenol substituent and its relative position to the heterocyclic ring system are conserved. This similarity, combined with the observed anti-inflammatory activity, suggests that exploring analogous modifications to the target compound might be of interest for medicinal chemistry studies.

3-[1-(3-Hydroxybenzyl)-1H-benzimidazol-2-yl]phenol

Compound Description: The crystal structure of this compound reveals a non-planar conformation with the benzimidazole and the two phenyl rings being significantly twisted with respect to each other. The crystal packing is dominated by intermolecular O-H…O and O-H…N hydrogen bonds, resulting in a layered structure. []

Relevance: This compound shares a striking structural similarity with 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol. The only difference lies in the position of the hydroxyl group on the benzyl linker (meta in this compound versus para in the target compound).

2-Ethoxy-6-{[1-(3-ethoxy-2-hydroxybenzyl)-1H-benzimidazol-2-yl]methyl}phenol nitromethane monosolvate

Compound Description: This compound is characterized by X-ray crystallography and features a benzimidazole ring linked to two phenol rings. Intramolecular hydrogen bonding, particularly O—H⋯N and O—H⋯O interactions, dictates the molecular conformation. In the crystal lattice, molecules are connected through bifurcated O—H⋯(O,O) hydrogen bonds, forming chains. []

Relevance: The compound exhibits structural similarities to 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol, particularly with the presence of a benzimidazole and two phenol moieties. Although the linking groups and their substitution patterns differ, the shared structural elements provide insights into potential intermolecular interactions and crystal packing arrangements for compounds in this class.

2-Iodo-4-[5′-(4′′′-methylpiperazin-1′′′-yl)-2′,5′-bi-1H-benzimidazol-2′-yl]phenol (IodoHoechst 33258)

Compound Description: This compound is the iodinated derivative of the DNA-binding dye Hoechst 33258. The structure elucidation was achieved through mass spectrometry and comparison of 1H and 13C NMR spectra with model compounds. []

Methyl N‐[5‐(3′‐halobenzoyl)‐1H‐benzimidazol‐2‐yl]carbamates (1-2)

Compound Description: These compounds are potential theranostic agents targeting microtubules. They contain a benzimidazole moiety substituted with a carbamate group and a halobenzoyl group. The iodine radioisotopes (131I and 125I) allow for both therapeutic (β-particle emission) and imaging applications. [, , ]

Relevance: While structurally distinct from 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol, these compounds highlight the versatility of the benzimidazole scaffold for developing therapeutic agents. The inclusion of a radiohalogen for theranostic purposes further emphasizes the potential for modifying and utilizing similar strategies with the target compound, especially considering the presence of a phenol group that could potentially be radiolabeled. , ,

2-Chloro-3-[3-(6-Methyl-1H-benzimidazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline Derivatives (Va-k)

Compound Description: A series of quinoline derivatives incorporating a benzimidazole moiety were synthesized and evaluated for their antimicrobial activity. The compounds were characterized using IR, 1H NMR, and mass spectrometry. Antimicrobial assays using the cup plate method revealed moderate to good activity against both bacterial and fungal strains. []

Relevance: While the core structure differs from 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol, these quinoline derivatives highlight the potential of incorporating a benzimidazole moiety into frameworks with established biological activities. The observed antimicrobial effects further emphasize the pharmacological relevance of benzimidazole-containing compounds.

Compound Description: A series of 4-methoxy-2-(5-substituted-1H-benzimidazol-2-yl)phenol ligands and their corresponding Fe(III), Cu(II), Ag(I), and Zn(II) complexes were synthesized and characterized. Antimicrobial evaluation revealed that certain ligands and their metal complexes exhibited notable activity against Gram-positive bacteria. []

Relevance: The ligands share the benzimidazole-phenol core structure with 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol, differing in the linker between the two units and the substituents on the benzimidazole ring. The study emphasizes the significance of the benzimidazole-phenol motif in designing compounds with potential antibacterial activity and provides valuable insights into structure-activity relationships.

6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Compound Description: A series of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives, modified at the 3-position with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents, were synthesized and evaluated for their antimicrobial activity. Notably, some derivatives demonstrated superior activity compared to the reference drug Streptomycin in agar well diffusion assays. [, ]

Relevance: While structurally different from 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol, these derivatives highlight the potential of benzimidazole-containing compounds as antimicrobial agents. The inclusion of diverse substituents on the thieno[2,3-d]pyrimidine core emphasizes the possibility of exploring similar modifications on the target compound for enhancing its bioactivity. ,

Bis{[4,4,5,5-tetramethyl-2-(1-methyl-1H-benzimidazol-2-yl)-4,5-dihydroimidazole-1-oxyl-3-oxide-κ2 N,O]-(μ2-thiocyanato-N:S)(thiocyanato-κS)mercury(II)}, Hg2(C15H19N4O2)2(SCN)4

Compound Description: This is a mercury(II) complex with a complicated structure containing benzimidazole rings as part of a larger ligand system. []

Relevance: Although the structure is significantly different from 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol, the presence of the benzimidazole ring highlights its ability to participate in coordination chemistry and form complexes with metal ions. This information might be relevant when considering potential metal-binding properties or synthetic strategies involving the target compound.

Methyl [5[[4-(2-pyridinyl)-1-piperazinyl]carbonyl]-1H-benzimidazol-2-yl]carbamate (CDRI Comp. 81-470)

Compound Description: This compound exhibits a long prophylactic action against experimental ancylostomiasis when administered parenterally. This compound inhibits glucose uptake and affects the energy metabolism of parasites. [, ]

Relevance: This compound shares the benzimidazole-carbamate motif with the methyl N-[5-(3′-halobenzoyl)-1H-benzimidazol-2-yl]carbamates discussed earlier, highlighting the potential of this structural feature for developing antiparasitic agents. Although 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol lacks the carbamate group, the presence of the benzimidazole moiety suggests that it might be a worthwhile endeavor to explore its potential antiparasitic properties, especially considering the rich pharmacological history of benzimidazole-based drugs. ,

4-(1H-Benzimidazol-2-yl)-2-methoxy-phenol

Compound Description: This compound functions as a fluorescent sensor for the detection of cyanide ions. []

Relevance: 4-(1H-Benzimidazol-2-yl)-2-methoxy-phenol is structurally very similar to 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol. Both compounds possess a benzimidazole-phenol core. The key differences are the absence of the 5-methyl group on the benzimidazole ring and the presence of a methoxy group instead of the hydroxybenzyl substituent in 4-(1H-Benzimidazol-2-yl)-2-methoxy-phenol. This comparison highlights the potential of modifying the target compound to create fluorescent probes for sensing applications.

Compound Description: These benzimidazole-phenol derivatives and their metal complexes were synthesized and characterized. Notably, some complexes showed superior antimicrobial activity against S. epidermidis compared to ciprofloxacin, a standard antibiotic. []

Relevance: This class of compounds, despite differences in the substitution pattern, shares the benzimidazole-phenol core with 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol. The study emphasizes the potential of this structural motif and its metal complexes as a valuable source of antimicrobial agents, encouraging further investigations into the biological applications of the target compound.

Compound Description: LOH,OH represents the first example of an imidazole-based compound capable of both accepting and donating protons in the excited state. Its monohydroxy congener, LH,OH, was synthesized via selective reduction. Both compounds exhibit luminescence, with LOH,OH emitting in the orange region and LH,OH in the light green region, attributed to differences in their proton transfer pathways and excited-state dynamics. []

Relevance: While based on an imidazole core, these compounds share structural features with 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol, notably the presence of a phenol ring and the potential for intramolecular hydrogen bonding. This similarity, coupled with their luminescent properties, suggests that incorporating analogous structural elements and exploring the excited-state behavior of the target compound could be of interest for developing luminescent materials.

3-Methyl-2-(((1-methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)quinazolin-4(3H)-one and Related Compounds

Compound Description: This compound and a series of related derivatives were synthesized using green chemistry approaches and evaluated for their anticancer activity through molecular docking studies. The results indicated that these compounds have the potential to be developed as chemotherapeutic agents, with some showing promising binding affinities to relevant targets. []

Relevance: While not directly analogous in structure to 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol, these compounds highlight the potent biological activities associated with benzimidazole-containing structures. This finding underscores the need to further investigate the pharmacological potential of 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol and explore its derivatives for various therapeutic applications.

5-Acetyl-2-{[(1H-benzimidazol-2-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile

Compound Description: This compound features a benzimidazole ring linked to a pyridine ring through a sulfur atom and a methylene bridge. The crystal structure reveals a non-planar conformation and the presence of N—H⋯N hydrogen bonds. []

Relevance: Although structurally distinct from 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol, this compound highlights the use of a benzimidazole moiety in constructing molecules with potential biological activity. The presence of the sulfur linker and the pyridine ring expands the chemical space and suggests avenues for modifying the target compound to explore new biological targets.

Compound Description: A series of 5-methoxy-2-(substituted-benzimidazol-2-yl)phenol ligands and their corresponding ZnCl2 complexes were synthesized. These compounds were found to exhibit notable antibacterial and antifungal activities, particularly against S. aureus, E. faecalis, and C. albicans. []

Relevance: The ligands HL1-HL7 share the benzimidazole-phenol core structure with 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol, differing in the substituents on the benzimidazole and phenol rings. This study further strengthens the notion that the benzimidazole-phenol scaffold holds promise for the development of antimicrobial agents.

N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide

Compound Description: This compound, a benzimidazole derivative, was synthesized and characterized using spectroscopic techniques (FT-IR, 1H NMR, 13C NMR, mass spectrometry). []

Relevance: Although structurally different from 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol, this compound underscores the versatility of benzimidazole derivatives in organic synthesis. The presence of the pyrazole ring and other substituents highlights potential modifications that can be explored for introducing new functionalities and potentially enhancing the biological activity of the target compound.

3-[(2-{[4-(Hexyloxycarbonylamino-imino-methyl)-phenylamino]-methyl}-1-methyl-1H-benzimidazol-5-carbonyl)-pyridin-2-yl-amino]-propionic acid ethylester-methanesulfonate

Compound Description: This compound is a complex benzimidazole derivative developed and patented for its pharmaceutical properties. The patent focuses on different solid forms, including crystalline modifications and a hemihydrate. [, , , , ]

Relevance: While structurally complex compared to 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol, the presence of the benzimidazole moiety within this patented pharmaceutical agent underscores the value of benzimidazole derivatives in drug development. This finding reinforces the need to investigate the target compound's pharmacological potential and its potential as a lead structure for medicinal chemistry efforts. , , , ,

(R)-1-Ethyl-3-[6-fluoro-5-[2-(1-hydroxy-1-methylethyl)pyrimidin-5-yl]-7-(tetrahydrofuran-2-yl)-1H-benzimidazol-2-yl]urea

Compound Description: This compound is a gyrase inhibitor. The patent focuses on its solid forms, particularly a crystalline form characterized by its X-ray powder diffraction pattern and thermal properties. []

Relevance: Although this compound has a more complex structure compared to 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol, the presence of the benzimidazole moiety within this gyrase inhibitor further supports the significance of benzimidazole derivatives in medicinal chemistry. This finding encourages exploring potential inhibitory activities of the target compound and its derivatives against various biological targets, including gyrases.

Compound Description: These complexes were synthesized using Schiff base ligands derived from 2-(1H-benzimidazol-2-yl)aniline. The copper complexes exhibited notable anticancer activity, with one complex showing significant cytotoxicity against lung cancer cells (A-549) with good selectivity. []

Relevance: While structurally diverse, these complexes highlight the potential of benzimidazole-derived Schiff bases and their metal complexes as anticancer agents. This study emphasizes the importance of exploring similar strategies with 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol, considering the presence of a phenol group that could potentially be used to generate Schiff base ligands.

Bis(3,3′-bis(1-ethyl-1H-benzimidazol-2-yl)-2,2′-bipyridine)copper(II) diperchlorate monohydrate

Compound Description: This is a copper(II) complex with benzimidazole-containing ligands. The crystal structure reveals a distorted tetrahedral geometry around the copper ion. []

Relevance: This complex, although structurally different from 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol, demonstrates the ability of benzimidazole derivatives to act as ligands for metal coordination. This information can be relevant for exploring the coordination chemistry of the target compound, especially with transition metal ions.

3-Benzyl-1-{[3-(4-chlorophenyl)isoxazol-5-yl]methyl}-1H-benzimidazol-2(3H)-one

Compound Description: The crystal structure of this benzimidazole derivative is reported, providing insights into its molecular conformation and crystal packing. The structure is characterized by a nearly perpendicular orientation of the benzimidazole, phenyl, and isoxazole rings. []

Relevance: This compound, although structurally different from 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol, highlights the utility of benzimidazole derivatives in medicinal chemistry. The presence of the benzyl, isoxazole, and chlorophenyl substituents offers insights into potential modifications that can be applied to the target compound to modulate its physicochemical and biological properties.

Telmisartan and Hydrochlorothiazide Combination

Compound Description: This entry refers to a pharmaceutical composition containing telmisartan (an angiotensin II receptor blocker) and hydrochlorothiazide (a thiazide diuretic) for treating hypertension. []

Relevance: While telmisartan and hydrochlorothiazide are not directly related to 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol, their use in a fixed-dose combination highlights the importance of exploring the therapeutic potential of compounds, including benzimidazole derivatives, in combination therapies. This approach can potentially enhance efficacy, improve patient compliance, and minimize side effects.

3-(1-Methylbenzimidazol-2-yl)pyrazolopyrimidine and Pyrimido[2,1-b][1,3]benzothiazole Derivatives

Compound Description: These compounds were synthesized and evaluated for their in vitro antimicrobial activity. Many of them displayed promising activity against both bacterial and fungal strains. []

Relevance: Although structurally different from 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol, these derivatives highlight the broad spectrum of biological activities exhibited by compounds containing benzimidazole moieties. This observation emphasizes the need to explore the pharmacological potential of the target compound beyond its structural analogs.

Compound Description: This compound, featuring a benzothiazole moiety linked to a phenol ring, acts as a ligand, forming complexes with various transition metals. These complexes exhibit notable antimicrobial activity, showing greater efficacy than the standard drug. []

Relevance: While structurally different from 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol, the presence of a phenol ring and the potent antimicrobial activity of its metal complexes suggest that exploring the coordination chemistry and biological evaluation of 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol metal complexes could be a promising area of research.

1-(2-Chlorobenzyl)-3-methyl-N-(1-methyl-1H-tetrazol-5-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxamide (25)

Compound Description: This compound emerged as a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in plant pigment biosynthesis and a valuable target for herbicide development. []

Relevance: While structurally distinct from 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol, this compound showcases the potential of benzimidazole derivatives as herbicides. The presence of the benzimidazole moiety, despite the different overall structure, emphasizes the versatility of this scaffold in targeting diverse biological systems and its potential for developing new agrochemicals.

[5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347)

Compound Description: This compound is an orally available and selective inhibitor of fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3). It shows promising antitumor activity against cancer cell lines harboring genetically altered FGFRs. []

Properties

Product Name

4-[[2-(4-hydroxyphenyl)-5-methylbenzimidazol-1-yl]methyl]phenol

IUPAC Name

4-[[2-(4-hydroxyphenyl)-5-methylbenzimidazol-1-yl]methyl]phenol

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C21H18N2O2/c1-14-2-11-20-19(12-14)22-21(16-5-9-18(25)10-6-16)23(20)13-15-3-7-17(24)8-4-15/h2-12,24-25H,13H2,1H3

InChI Key

IATLFJCPPUEUNI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C(=N2)C3=CC=C(C=C3)O)CC4=CC=C(C=C4)O

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N2)C3=CC=C(C=C3)O)CC4=CC=C(C=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.